molecular formula C15H16N2O3S B1429641 methyl 3-amino-6-(5-methyl-2-thienyl)-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate CAS No. 1428139-08-5

methyl 3-amino-6-(5-methyl-2-thienyl)-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

Cat. No.: B1429641
CAS No.: 1428139-08-5
M. Wt: 304.4 g/mol
InChI Key: YAFZHCFMCSPBNF-UHFFFAOYSA-N
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Description

Methyl 3-amino-6-(5-methyl-2-thienyl)-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is a heterocyclic compound featuring a tetrahydroindole core substituted with a 5-methylthienyl group at position 6, an amino group at position 3, and a methyl ester at position 2.

Properties

IUPAC Name

methyl 3-amino-6-(5-methylthiophen-2-yl)-4-oxo-1,5,6,7-tetrahydroindole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S/c1-7-3-4-11(21-7)8-5-9-12(10(18)6-8)13(16)14(17-9)15(19)20-2/h3-4,8,17H,5-6,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAFZHCFMCSPBNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C2CC3=C(C(=O)C2)C(=C(N3)C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101114114
Record name 1H-Indole-2-carboxylic acid, 3-amino-4,5,6,7-tetrahydro-6-(5-methyl-2-thienyl)-4-oxo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101114114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1428139-08-5
Record name 1H-Indole-2-carboxylic acid, 3-amino-4,5,6,7-tetrahydro-6-(5-methyl-2-thienyl)-4-oxo-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1428139-08-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indole-2-carboxylic acid, 3-amino-4,5,6,7-tetrahydro-6-(5-methyl-2-thienyl)-4-oxo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101114114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Methyl 3-amino-6-(5-methyl-2-thienyl)-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate (CAS No. 1428139-08-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on anti-inflammatory properties and other pharmacological effects based on recent research findings.

Chemical Structure and Properties

The compound has a molecular formula of C15H16N2O3S and a molecular weight of 304.36 g/mol. Its structure features a tetrahydroindole framework with a thienyl substituent, which is significant for its biological activity.

1. Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of compounds similar to this compound. For instance, derivatives with similar structures have shown promising results in inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.

Table 1: Inhibitory Effects on COX Enzymes

Compound IDCOX-1 IC50 (μM)COX-2 IC50 (μM)
Compound A19.45 ± 0.0742.1 ± 0.30
Compound B26.04 ± 0.3631.4 ± 0.12
Methyl CompoundNot reportedNot reported

These results suggest that modifications to the indole structure can enhance anti-inflammatory activity, with some derivatives showing stronger inhibition of COX-2 compared to COX-1 .

Structure–Activity Relationship (SAR)

The biological activity of this compound can be understood through SAR studies that identify key functional groups contributing to its pharmacological effects:

  • Indole Core : Essential for interaction with biological targets.
  • Amino Group : Implicated in enhancing solubility and bioactivity.
  • Thienyl Substituent : Contributes to antimicrobial and anti-inflammatory properties.

Case Study A: Anti-inflammatory Evaluation

In a study evaluating the anti-inflammatory effects of various indole derivatives, methyl 3-amino derivatives were tested in carrageenan-induced paw edema models in rats. The results indicated significant reductions in swelling comparable to standard anti-inflammatory agents like indomethacin .

Case Study B: Antimicrobial Testing

Another investigation assessed the antimicrobial efficacy of thienyl-substituted indoles against clinical isolates of E. coli and S. aureus. The findings revealed that certain derivatives exhibited potent activity with MIC values significantly lower than those of conventional antibiotics .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of tetrahydroindole-2-carboxylate derivatives. Key structural analogs and their comparative features are outlined below:

Ethyl 3-amino-6-(5-methyl-2-furyl)-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

  • Substituent Differences : Replaces the thienyl group with a furyl moiety and the methyl ester with an ethyl ester.
  • Molecular Formula : C₁₆H₁₈N₂O₄ (MW 302.33 g/mol) vs. the target compound’s C₁₅H₁₆N₂O₃S (estimated MW 304.36 g/mol).
  • The ethyl ester may confer improved lipophilicity compared to the methyl ester .

3-(4-Chlorophenyl)-5-(6,6-dimethyl-4-oxo-tetrahydroindol-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide

  • Structural Modifications : Features a pyrazole-carbothioamide side chain and a chlorophenyl group instead of the thienyl substituent.
  • Functional Groups : The carbothioamide (C=S) and pyrazole rings enhance hydrogen-bonding and π-stacking interactions, which are critical in crystal engineering and enzyme inhibition .

Methyl 3-methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

  • Simplified Structure: Lacks the amino and thienyl substituents, with a methyl group at position 3.
  • Molecular Formula: C₁₁H₁₅NO₂ (MW 193.24 g/mol).
  • Applications: Serves as a precursor for more complex derivatives. The absence of polar groups (e.g., amino) reduces solubility in polar solvents .

Structural and Functional Analysis

Substituent Effects on Reactivity

  • Thienyl vs. Furyl’s oxygen atom may improve oxidative stability .
  • Ester Groups : Methyl esters generally exhibit faster hydrolysis rates than ethyl esters under basic conditions, impacting pharmacokinetics in drug design .

Data Tables

Table 1: Comparative Molecular Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
Methyl 3-amino-6-(5-methyl-2-thienyl)-4-oxo-tetrahydroindole-2-carboxylate C₁₅H₁₆N₂O₃S (est.) 304.36 5-methylthienyl, amino, methyl ester
Ethyl 3-amino-6-(5-methyl-2-furyl)-4-oxo-tetrahydroindole-2-carboxylate C₁₆H₁₈N₂O₄ 302.33 5-methylfuryl, amino, ethyl ester
3-(4-Chlorophenyl)-5-(6,6-dimethyl-4-oxo-tetrahydroindol-2-yl)-pyrazole-1-carbothioamide C₁₉H₂₀ClN₃OS 373.90 4-chlorophenyl, pyrazole-carbothioamide
Methyl 3-methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate C₁₁H₁₅NO₂ 193.24 Methyl group at position 3

Table 2: Key Functional Comparisons

Compound Hydrogen Bonding Sites Lipophilicity (LogP est.) Notable Applications
Methyl 3-amino-6-(5-methyl-2-thienyl)-4-oxo-tetrahydroindole-2-carboxylate NH₂, COOCH₃ ~2.5 Medicinal chemistry (discontinued)
Ethyl 3-amino-6-(5-methyl-2-furyl)-4-oxo-tetrahydroindole-2-carboxylate NH₂, COOCH₂CH₃ ~3.0 Drug development (high purity)
3-(4-Chlorophenyl)-5-(6,6-dimethyl-4-oxo-tetrahydroindol-2-yl)-pyrazole-1-carbothioamide C=S, NH ~3.8 Crystal engineering, enzyme inhibition

Q & A

Q. What are the standard synthetic routes for preparing methyl 3-amino-6-(5-methyl-2-thienyl)-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate?

The compound is typically synthesized via condensation reactions. For example, a common method involves refluxing 3-formyl-1H-indole-2-carboxylate derivatives with thiophene-containing precursors in acetic acid with sodium acetate as a catalyst. Reaction times range from 2.5 to 5 hours under reflux, followed by precipitation, filtration, and recrystallization from acetic acid or DMF/acetic acid mixtures .

Q. How is the purity and structural integrity of this compound verified in academic research?

Analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) : To confirm substituent positions and hydrogen environments.
  • Mass Spectrometry (MS) : For molecular weight validation.
  • High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% is typical for research-grade material) .

Q. What are the key functional groups in this compound, and how do they influence reactivity?

The indole core, 4-oxo-tetrahydro group, and thienyl substituent define its reactivity. The amino group (-NH2) at position 3 participates in nucleophilic reactions, while the ester group (-COOCH3) at position 2 can undergo hydrolysis or transesterification. The thiophene ring may engage in electrophilic substitution .

Advanced Research Questions

Q. How can researchers optimize reaction yields for derivatives of this compound, particularly when scaling up synthesis?

Optimization strategies include:

  • Temperature Control : Reflux conditions (100–120°C) are critical for efficient cyclization.
  • Catalyst Screening : Sodium acetate is standard, but alternative bases (e.g., triethylamine) may improve selectivity.
  • Solvent Selection : Acetic acid promotes both solubility and proton transfer, but DMF can enhance solubility of intermediates .

Q. What experimental challenges arise when handling this compound, and how are they mitigated?

  • Instability in Solution : The compound may degrade under prolonged exposure to light or moisture. Store in dark, anhydrous conditions at -20°C.
  • Byproduct Formation : Side reactions (e.g., over-oxidation) are minimized by strict stoichiometric control and inert atmospheres .

Q. How do researchers resolve contradictions in reported synthetic protocols (e.g., reaction time variability)?

Systematic studies using Design of Experiments (DoE) are recommended. For example, varying reaction times (2–6 hours) while monitoring yield via HPLC can identify optimal conditions. Conflicting data may arise from differences in precursor purity or equipment calibration .

Q. What role does this compound play in drug discovery, particularly in targeting enzyme inhibition?

Its indole-thiophene scaffold is a privileged structure in kinase and protease inhibition. Researchers modify the 3-amino and 4-oxo groups to enhance binding affinity. Recent studies highlight its potential as a precursor for anticancer agents targeting tubulin polymerization .

Q. How are computational methods (e.g., DFT, molecular docking) applied to study this compound’s interactions?

  • Density Functional Theory (DFT) : Models electron distribution to predict reactive sites.
  • Molecular Docking : Screens against protein databases (e.g., PDB) to identify potential biological targets. These methods guide rational design of derivatives with improved pharmacokinetic profiles .

Methodological Recommendations

  • Synthesis : Follow ’s protocol for reproducibility: Use 1.1 equiv of aldehyde precursors and reflux in acetic acid for 3–5 hours .
  • Purification : Recrystallization from DMF/acetic acid (1:1) yields high-purity crystals .
  • Stability Testing : Conduct accelerated degradation studies under varying pH and temperature conditions to establish shelf-life guidelines .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
methyl 3-amino-6-(5-methyl-2-thienyl)-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl 3-amino-6-(5-methyl-2-thienyl)-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

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